molecular formula C24H19NO7S B280702 4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid

4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid

Cat. No.: B280702
M. Wt: 465.5 g/mol
InChI Key: XAFZNDUQBOEOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid is a complex organic compound with a unique structure that includes a benzofuran ring, a benzyloxycarbonyl group, and a sulfonyl benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the benzyloxycarbonyl group, and the sulfonylation of the benzoic acid. Common reagents used in these reactions include benzyl bromide, 4-hydroxybenzoic acid, and various sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve the use of organic solvents and specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new aromatic or aliphatic compounds.

Scientific Research Applications

4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, benzyloxycarbonyl compounds, and sulfonyl benzoic acids. Examples include:

  • 4-Benzyloxybenzoic acid
  • 2-Methylbenzofuran-5-sulfonic acid
  • Benzyloxycarbonyl chloride

Uniqueness

What sets 4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19NO7S

Molecular Weight

465.5 g/mol

IUPAC Name

4-[(2-methyl-3-phenylmethoxycarbonyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid

InChI

InChI=1S/C24H19NO7S/c1-15-22(24(28)31-14-16-5-3-2-4-6-16)20-13-18(9-12-21(20)32-15)25-33(29,30)19-10-7-17(8-11-19)23(26)27/h2-13,25H,14H2,1H3,(H,26,27)

InChI Key

XAFZNDUQBOEOQP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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